molecular formula C16H25NO B5762721 1-[2-(4-isopropyl-3-methylphenoxy)ethyl]pyrrolidine

1-[2-(4-isopropyl-3-methylphenoxy)ethyl]pyrrolidine

Cat. No. B5762721
M. Wt: 247.38 g/mol
InChI Key: BCKIDIWAYYOCIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[2-(4-isopropyl-3-methylphenoxy)ethyl]pyrrolidine, also known as IMPP, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.

Mechanism of Action

The exact mechanism of action of 1-[2-(4-isopropyl-3-methylphenoxy)ethyl]pyrrolidine is not fully understood, but it is believed to act on various molecular targets in the body. In neuroscience, 1-[2-(4-isopropyl-3-methylphenoxy)ethyl]pyrrolidine has been found to activate the sigma-1 receptor, which is involved in neuroprotection and neuronal survival. In oncology, 1-[2-(4-isopropyl-3-methylphenoxy)ethyl]pyrrolidine has been found to inhibit the activity of the protein kinase CK2, which is involved in cancer cell proliferation and survival. In cardiovascular disease, 1-[2-(4-isopropyl-3-methylphenoxy)ethyl]pyrrolidine has been found to activate the endothelial nitric oxide synthase pathway, leading to vasodilation and decreased blood pressure.
Biochemical and Physiological Effects:
1-[2-(4-isopropyl-3-methylphenoxy)ethyl]pyrrolidine has been found to have various biochemical and physiological effects in the body. In neuroscience, 1-[2-(4-isopropyl-3-methylphenoxy)ethyl]pyrrolidine has been found to protect neurons from oxidative stress and inflammation, and may also improve cognitive function. In oncology, 1-[2-(4-isopropyl-3-methylphenoxy)ethyl]pyrrolidine has been found to induce apoptosis (cell death) in cancer cells and inhibit tumor growth. In cardiovascular disease, 1-[2-(4-isopropyl-3-methylphenoxy)ethyl]pyrrolidine has been found to improve endothelial function and decrease blood pressure.

Advantages and Limitations for Lab Experiments

1-[2-(4-isopropyl-3-methylphenoxy)ethyl]pyrrolidine has several advantages for lab experiments, including its relatively simple synthesis method and its potential therapeutic applications in various fields. However, there are also limitations to its use in lab experiments, including its potential toxicity and the need for further research to fully understand its mechanism of action and potential side effects.

Future Directions

There are several future directions for research on 1-[2-(4-isopropyl-3-methylphenoxy)ethyl]pyrrolidine, including further studies on its mechanism of action, potential therapeutic applications, and optimization of its synthesis method. In neuroscience, future research could focus on the use of 1-[2-(4-isopropyl-3-methylphenoxy)ethyl]pyrrolidine in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In oncology, future research could focus on the development of 1-[2-(4-isopropyl-3-methylphenoxy)ethyl]pyrrolidine as a potential anticancer agent, particularly in breast and lung cancer. In cardiovascular disease, future research could focus on the use of 1-[2-(4-isopropyl-3-methylphenoxy)ethyl]pyrrolidine in the treatment of hypertension and other cardiovascular conditions.

Synthesis Methods

1-[2-(4-isopropyl-3-methylphenoxy)ethyl]pyrrolidine can be synthesized through a multi-step process involving the reaction of 4-isopropyl-3-methylphenol with 2-bromoethylpyrrolidine, followed by reduction with lithium aluminum hydride. The final product is purified through column chromatography to obtain pure 1-[2-(4-isopropyl-3-methylphenoxy)ethyl]pyrrolidine.

Scientific Research Applications

1-[2-(4-isopropyl-3-methylphenoxy)ethyl]pyrrolidine has been studied for its potential therapeutic applications in various fields, including neuroscience, oncology, and cardiovascular disease. In neuroscience, 1-[2-(4-isopropyl-3-methylphenoxy)ethyl]pyrrolidine has been found to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In oncology, 1-[2-(4-isopropyl-3-methylphenoxy)ethyl]pyrrolidine has shown promising results as a potential anticancer agent, particularly in breast and lung cancer. In cardiovascular disease, 1-[2-(4-isopropyl-3-methylphenoxy)ethyl]pyrrolidine has been found to have vasodilatory effects and may be useful in the treatment of hypertension.

properties

IUPAC Name

1-[2-(3-methyl-4-propan-2-ylphenoxy)ethyl]pyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO/c1-13(2)16-7-6-15(12-14(16)3)18-11-10-17-8-4-5-9-17/h6-7,12-13H,4-5,8-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCKIDIWAYYOCIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OCCN2CCCC2)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[2-(3-Methyl-4-propan-2-ylphenoxy)ethyl]pyrrolidine

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